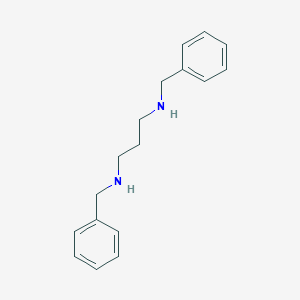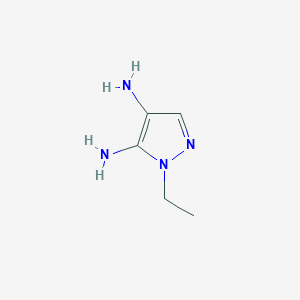
2-Ethylpyrazole-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylpyrazole-3,4-diamine, also known as EPDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an important building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of 2-Ethylpyrazole-3,4-diamine is not fully understood. However, it has been suggested that 2-Ethylpyrazole-3,4-diamine may act as a DNA intercalator, which means it can insert itself between the base pairs of DNA. This may result in the inhibition of DNA replication and transcription, leading to the death of cancer cells. 2-Ethylpyrazole-3,4-diamine has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Ethylpyrazole-3,4-diamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-Ethylpyrazole-3,4-diamine can induce apoptosis, or programmed cell death, in cancer cells. 2-Ethylpyrazole-3,4-diamine has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. In addition, 2-Ethylpyrazole-3,4-diamine has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethylpyrazole-3,4-diamine has several advantages for lab experiments. It is readily available and relatively inexpensive. 2-Ethylpyrazole-3,4-diamine is also stable under normal laboratory conditions and can be easily handled. However, 2-Ethylpyrazole-3,4-diamine has some limitations. It is toxic and can be harmful if ingested or inhaled. Therefore, appropriate safety measures should be taken when handling 2-Ethylpyrazole-3,4-diamine.
Orientations Futures
2-Ethylpyrazole-3,4-diamine has great potential for future research. One possible future direction is the development of new drugs based on 2-Ethylpyrazole-3,4-diamine. 2-Ethylpyrazole-3,4-diamine may also be used in the synthesis of new materials with unique properties. In addition, further research is needed to fully understand the mechanism of action of 2-Ethylpyrazole-3,4-diamine and its potential applications in various fields.
In conclusion, 2-Ethylpyrazole-3,4-diamine is an important building block for the synthesis of various organic compounds. It has potential applications in the pharmaceutical, agrochemical, and materials industries. 2-Ethylpyrazole-3,4-diamine has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant effects. While 2-Ethylpyrazole-3,4-diamine has some limitations, it has several advantages for lab experiments. Future research on 2-Ethylpyrazole-3,4-diamine may lead to the development of new drugs and materials with unique properties.
Méthodes De Synthèse
The synthesis of 2-Ethylpyrazole-3,4-diamine can be achieved through several methods, including the reaction of 2-ethylpyrazole with hydrazine hydrate, the reaction of 2-ethylpyrazole with hydrazine sulfate, or the reaction of 2-ethylpyrazole with ammonium sulfamate. Among these methods, the reaction of 2-ethylpyrazole with hydrazine hydrate is the most commonly used method. This reaction results in the formation of 2-Ethylpyrazole-3,4-diamine with a yield of 70-80%.
Applications De Recherche Scientifique
2-Ethylpyrazole-3,4-diamine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 2-Ethylpyrazole-3,4-diamine has been used as a key intermediate in the synthesis of several drugs, including anti-cancer, anti-inflammatory, and anti-viral drugs. 2-Ethylpyrazole-3,4-diamine has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, 2-Ethylpyrazole-3,4-diamine has been used in the preparation of materials, such as polymers and dyes.
Propriétés
Numéro CAS |
155601-15-3 |
|---|---|
Nom du produit |
2-Ethylpyrazole-3,4-diamine |
Formule moléculaire |
C5H10N4 |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
2-ethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C5H10N4/c1-2-9-5(7)4(6)3-8-9/h3H,2,6-7H2,1H3 |
Clé InChI |
AZRJNIGLRLARGF-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)N)N |
SMILES canonique |
CCN1C(=C(C=N1)N)N |
Synonymes |
1H-Pyrazole-4,5-diamine,1-ethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



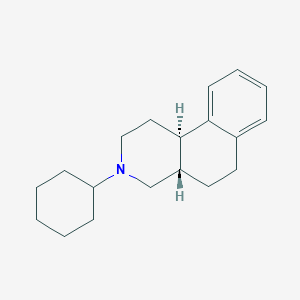
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)
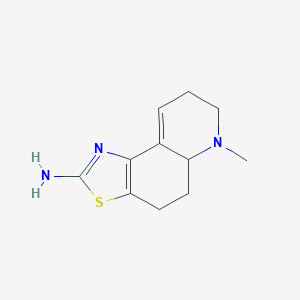
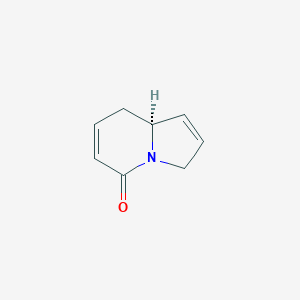

![4,4'-[(Phenylmethyl)imino]bisbutanenitrile](/img/structure/B123835.png)
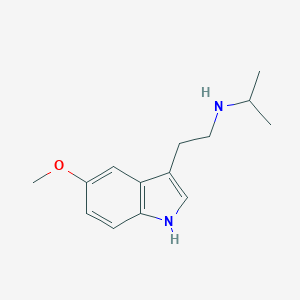
![4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B123840.png)
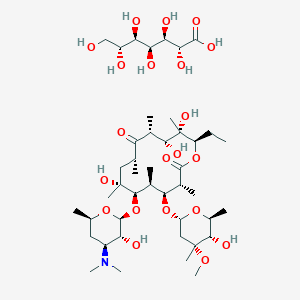
![N2-[(tert-butoxy)carbonyl]-L-asparagine](/img/structure/B123842.png)


